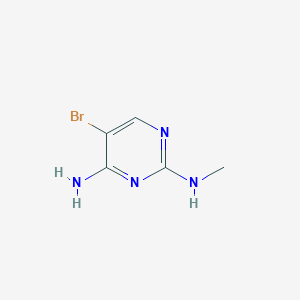

5-Bromo-N2-methyl-2,4-pyrimidinediamine

Description

The field of organic chemistry is continually advancing through the exploration of novel molecular structures. Among these, heterocyclic compounds are of paramount importance, with pyrimidine-based architectures drawing significant attention. This article provides a focused examination of the chemical compound 5-Bromo-N2-methyl-2,4-pyrimidinediamine, delving into its scientific context, the foundational significance of its core pyrimidine (B1678525) scaffold, and its specific role as a brominated precursor in synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c1-8-5-9-2-3(6)4(7)10-5/h2H,1H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYGMPAVRMMGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280297 | |

| Record name | 5-Bromo-N2-methyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-49-3 | |

| Record name | 5-Bromo-N2-methyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N2-methyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo N2 Methyl 2,4 Pyrimidinediamine

Conventional and Advanced Synthetic Routes for Pyrimidinediamines

The construction of the core pyrimidine (B1678525) ring is the foundational step in synthesizing the target compound. These methods can be broadly categorized into multi-step strategies and more streamlined one-pot or multicomponent reactions.

Conventional synthesis of the pyrimidine framework often involves the stepwise condensation of precursors. A general and plausible route to 5-bromo-2-substituted pyrimidines involves the one-step reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. google.com For the target molecule, this would involve a subsequent functionalization to introduce the N2-methylamino and 4-amino groups.

Modern organic synthesis increasingly favors one-pot and multicomponent reactions (MCRs) due to their high efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single operation. rasayanjournal.co.inacs.org These strategies are particularly valuable for creating libraries of diversely functionalized pyrimidines. acs.orgbohrium.com

Several innovative MCRs for pyrimidine synthesis have been developed:

Iridium-Catalyzed Multicomponent Synthesis : A novel, regioselective synthesis utilizes an iridium catalyst to assemble pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.orgnih.gov This sustainable process proceeds through a series of condensation and dehydrogenation steps, producing water and hydrogen gas as the only byproducts, with yields reaching up to 93%. acs.orgbohrium.comorganic-chemistry.orgnih.gov

Three-Component Annulation : An efficient method involves the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org

Catalyst-Driven Condensations : Various catalysts have been employed to facilitate three-component condensations. For example, bismuth(III) triflate effectively catalyzes the reaction of 6-aminouracil (B15529) derivatives, arylaldehydes, and malononitrile (B47326) to form fused pyrimidine systems like pyrido[2,3-d]pyrimidines. scirp.org Similarly, new acs.orgbohrium.comorganic-chemistry.orgtriazolo[4,3-a]pyrimidine derivatives can be prepared in a one-pot, three-component reaction using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com

Transition Metal-Catalyzed Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position of 5-Bromo-N2-methyl-2,4-pyrimidinediamine is a crucial functional handle, making the molecule an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of diverse derivatives.

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Several named reactions are particularly relevant for the functionalization of 5-bromopyrimidines.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide and is one of the most versatile methods for creating C-C bonds. mdpi.com The reaction of 5-bromopyrimidine (B23866) with various aryl or heteroaryl boronic acids, typically using a Pd(0) catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like 1,4-dioxane, has been shown to be effective. mdpi.comillinois.edu Electron-rich boronic acids tend to give better yields, while electron-withdrawing groups can slow the transmetalation step. mdpi.com

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing 5-alkynylpyrimidines, which are of medicinal interest. rsc.org A typical procedure involves reacting a 5-bromopyrimidine with a terminal alkyne in the presence of a palladium complex (e.g., Pd(PPh₃)Cl₂), a copper salt (CuI), and an amine base like diisopropylethylamine (DIPEA). rsc.org This method has been used to prepare 4-aryl-5-alkynylpyrimidines from 4-aryl-5-bromopyrimidine precursors. rsc.orgresearchgate.net

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. It offers a complementary approach for forming C-C bonds.

Negishi Coupling : This reaction couples an organohalide with an organozinc compound, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org It is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction has been successfully applied to synthesize 5-fluoroalkylated pyrimidine nucleosides from 5-iodouridine (B31010) derivatives and fluoroalkylzinc bromides, demonstrating its utility for C(sp²)-C(sp³) bond formation on the pyrimidine ring. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyrimidines

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄, Na₂CO₃ | 1,4-Dioxane, Toluene | mdpi.com, illinois.edu |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)Cl₂ / CuI | DIPEA, Et₃N | DMF, NMP | rsc.org, wikipedia.org |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) complexes | Not always required | THF, DMF | wikipedia.org, nih.gov |

Beyond palladium, other transition metals are effective for functionalizing the pyrimidine scaffold.

Nickel-Catalyzed Coupling : Nickel catalysts are an attractive, lower-cost alternative to palladium for cross-coupling reactions. wikipedia.orgacs.org Nickel(II)-NNS pincer-type complexes have been used for the acceptorless dehydrogenative annulation of alcohols, malononitrile, and guanidine (B92328) to form pyrimidines. bohrium.com Nickel catalysts like Ni(PPh₃)₄ or Ni(acac)₂ are also effective in Negishi couplings. wikipedia.org

Copper-Catalyzed Reactions : Copper catalysts are inexpensive, low-toxicity metals used in a variety of C-H functionalization and cross-coupling reactions. nih.gov For instance, the cyanation of 5-bromopyrimidine can be achieved using K₄[Fe(CN)₆] as the cyanide source, catalyzed by copper(I) iodide (CuI) with additives like KI. researchgate.net Copper has also been used to catalyze the one-pot synthesis of pyrimidines from amides, N,N'-dimethylformamide dimethylacetal (DMF-DMA), and enamines. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of pyrimidines is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.inbenthamdirect.comeurekaselect.com

Key green strategies in pyrimidine synthesis include:

Multicomponent Reactions (MCRs) : As discussed previously, MCRs are inherently green as they reduce the number of synthetic steps and associated waste. rasayanjournal.co.inorganic-chemistry.org The iridium-catalyzed synthesis of pyrimidines from alcohols derived from biomass is a prime example of a sustainable MCR. acs.orgbohrium.comnih.gov

Alternative Energy Sources : Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rasayanjournal.co.inbenthamdirect.comnih.gov Pyrido[2,3-d]pyrimidine derivatives have been synthesized under ultrasonic irradiation, for example. eurekaselect.com

Green Solvents and Catalysts : There is a significant shift towards using environmentally benign solvents like water or ethanol (B145695) and developing reusable catalysts. rasayanjournal.co.inbenthamdirect.com Magnetized deionized water has been used as a green, catalyst-free medium for the one-pot synthesis of pyrano[2,3-d]pyrimidines. researchgate.net Similarly, nickel catalysis in green alcohol solvents has been reported for Suzuki-Miyaura couplings. acs.org

Solvent-Free and Catalyst-Free Conditions : Whenever possible, performing reactions without a solvent or catalyst represents an ideal green approach. rasayanjournal.co.inbenthamdirect.com Some syntheses of pyranopyrimidine heterocycles have been achieved under catalyst-free and solvent-free conditions, relying only on heat. rsc.org

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective chemical processes for producing valuable intermediates like this compound. rasayanjournal.co.in

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technology is particularly effective for the synthesis of N-heterocycles like pyrimidines. rsc.orgnih.gov The high-speed, controlled heating provided by microwave irradiation can significantly enhance reaction rates for cyclocondensation and functionalization reactions. nih.gov

For the synthesis of pyrimidine derivatives, microwave irradiation has been successfully applied in one-pot, multi-component reactions. For instance, a catalyst-free synthesis of pyrano[2,3-d]pyrimidine derivatives was achieved by reacting benzaldehyde (B42025) derivatives, methylcyanoacetate, and thio-barbituric acid in water under microwave irradiation. This approach resulted in excellent yields (78–94%) within a very short reaction time (3–6 minutes), demonstrating a significant improvement over conventional heating which required several hours for lower yields. nih.gov

While a specific protocol for this compound is not detailed in the surveyed literature, the general applicability of this method is evident. The synthesis of aminopyrimidine derivatives from chalcones and guanidine nitrate (B79036) has also been effectively carried out using microwave-assisted heating, yielding products in the range of 33-56%. nanobioletters.com Another eco-friendly method describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions without any catalyst or additive, achieving good to excellent yields in a short time. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrano[2,3-d]pyrimidine Synthesis nih.gov

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Microwave Irradiation | 120 | 3-6 min | 78-94 |

| Conventional Heating | 60 | 1-4 h | 71-87 |

| Conventional Heating | 48 | 2-6 h | 69-86 |

| Room Temperature | RT | 2-7 h | 67-82 |

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation provides an alternative energy source that promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. The use of ultrasound has become a valuable tool in the synthesis of pyrimidine scaffolds, often resulting in shorter reaction times and improved yields. nih.gov

Ultrasound has been effectively used in the condensation reaction of enones with guanidine or hydrazine (B178648) to produce 2-amino-4,6-diaryl pyrimidines and 3,5-diaryl-1H-pyrazoles, respectively. researchgate.net In some protocols, a hybrid approach combining ultrasound for initial solvation followed by microwave irradiation for the heterocyclization step has been developed, yielding good results in a short timeframe. researchgate.net

Studies comparing ultrasound-assisted synthesis with conventional methods for preparing pyrimidine derivatives consistently show significant advantages. For example, in the synthesis of indolin-2-one coupled pyrimidines, the use of ultrasound reduced reaction times from 240–360 minutes to just 15–25 minutes while increasing yields from 58–78% to 88–92%. nih.gov This highlights the efficiency of sonochemistry in constructing the pyrimidine core. nih.gov

Table 2: Efficiency Gains in Pyrimidine Synthesis Using Ultrasound nih.gov

| Synthetic Step | Method | Time | Yield (%) |

|---|---|---|---|

| Preparation of Intermediate 38 | Conventional Heating | 240-360 min | 58-78 |

| Preparation of Intermediate 38 | Ultrasound | 15-25 min | 88-92 |

| Preparation of 2-Aminopyrimidine 39 | Conventional Heating | 240-360 min | 55-70 |

| Preparation of 2-Aminopyrimidine 39 | Ultrasound | 20-30 min | 80-88 |

Solvent-Free and Green Solvent Conditions (e.g., water, ionic liquids)

Green chemistry principles encourage the reduction or elimination of hazardous solvents in chemical processes. nih.gov Water is an ideal green solvent due to its availability, non-toxicity, and safety. Syntheses of pyrimidine derivatives have been successfully performed in water, often facilitated by microwave irradiation. A one-pot, three-component condensation for synthesizing pyrano[2,3-d]pyrimidines was effectively conducted in water, providing high yields without the need for a catalyst. nih.gov This demonstrates the feasibility of environmentally friendly protocols for constructing complex heterocyclic systems.

Solvent-free, or solid-state, reactions represent another green chemistry approach. The Biginelli reaction, a classic method for pyrimidine synthesis, can be efficiently catalyzed by cupric perchlorate (B79767) under solvent-free conditions, showcasing a reduction in waste and operational complexity. researchgate.net The development of such protocols is central to creating more sustainable chemical manufacturing processes. nih.gov

Catalyst-Free and Reusable Catalyst Systems in Pyrimidine Synthesis

The development of catalyst-free reactions and the use of recoverable and reusable catalysts are key areas of sustainable synthesis. researchgate.net Several pyrimidine synthesis protocols have been optimized to proceed efficiently without any catalyst, particularly under microwave or ultrasound conditions. nih.govresearchgate.net For instance, the microwave-assisted synthesis of pyrano[2,3-d]pyrimidine derivatives in water proceeds to high yields without a catalyst, simplifying the workup procedure and reducing costs. nih.gov

When catalysts are necessary, a focus has been placed on heterogeneous and reusable systems. Magnetically recoverable catalysts, such as Fe3O4 nanoparticles functionalized with a catalytic moiety, offer a practical solution for easy separation and reuse. researchgate.netacs.org These catalysts have been used for multiple reaction cycles without a significant loss of activity, making the process more economical and environmentally friendly. acs.org Similarly, catalysts like KF-alumina have been employed for the synthesis of polysubstituted pyrimidines and can be recovered and reused. researchgate.net The exploration of transition metal-free catalysts is also a growing field, aiming to avoid the cost and toxicity associated with many metal catalysts. rsc.org

Control of Regioselectivity and Chemoselectivity in Synthesis

The synthesis of specifically substituted pyrimidines like this compound requires precise control over the position of incoming functional groups (regioselectivity) and the selective reaction of one functional group over another (chemoselectivity). A key precursor for this target compound could be 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions is crucial for a regioselective synthesis.

Studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) have shown that nucleophilic substitution occurs preferentially at the C4 position. researchgate.netarabjchem.org X-ray crystallography analysis of the product confirmed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.netarabjchem.org This enhanced reactivity at C4 is a known electronic feature of dihalopyrimidines, allowing for sequential and controlled substitutions.

This inherent regioselectivity provides a clear synthetic pathway:

Step 1 (Amination at C4): Reaction of a 5-bromo-2,4-dihalopyrimidine with ammonia or a primary amine would lead to the selective formation of a 4-amino-5-bromo-2-halopyrimidine.

Step 2 (Amination at C2): The remaining halogen at the C2 position can then be substituted by a different amine, such as methylamine (B109427), to yield the final unsymmetrically substituted diamine product.

A highly regioselective lithiation–substitution protocol has also been reported for preparing C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones, further demonstrating that controlled functionalization of the pyrimidine ring is achievable through careful selection of reagents and reaction conditions. nih.gov Such strategies are fundamental to producing highly decorated and unsymmetrical pyrimidines. bohrium.comacs.org

Mechanistic Investigations and Reaction Kinetics Involving 5 Bromo N2 Methyl 2,4 Pyrimidinediamine

Elucidation of Reaction Mechanisms for Pyrimidine (B1678525) Formation and Functionalization

The formation of the pyrimidine ring itself can be achieved through various synthetic routes, with the most common being the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. testbook.com For a compound like 5-Bromo-N2-methyl-2,4-pyrimidinediamine, a plausible synthetic approach would involve the use of a suitably substituted three-carbon component and N-methylguanidine.

The functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a key process for introducing diverse substituents. In pyrimidines, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the presence of the two nitrogen atoms, making them susceptible to nucleophilic attack. slideshare.net The regioselectivity of these reactions is a critical aspect. Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. stackexchange.com This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4/C6, where the negative charge can be delocalized over both nitrogen atoms. stackexchange.com

Computational studies on pyrimidine systems have provided significant insights into these reaction mechanisms. For instance, quantum chemical calculations can model the entire reaction pathway, including the formation of intermediates and transition states. researchgate.net These studies have shown that many SNAr reactions on pyrimidines, which were traditionally thought to proceed via a two-step addition-elimination mechanism, may in fact occur through a concerted (cSNAr) mechanism, especially when good leaving groups are involved. nih.govnih.gov In a concerted mechanism, the bond-forming and bond-breaking steps occur simultaneously, without the formation of a discrete Meisenheimer complex.

The bromination of the pyrimidine ring at the C5 position is an electrophilic substitution reaction. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. The mechanism involves the polarization of the bromine molecule by the pyrimidine ring, followed by the attack of the C5 carbon on the electrophilic bromine atom, leading to the formation of a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity. youtube.com

Subsequent amination at the C2 and C4 positions would proceed via nucleophilic aromatic substitution. For the synthesis of this compound, this could involve the reaction of a dihalopyrimidine with ammonia (B1221849) and methylamine (B109427). The regioselectivity of amination can be controlled by the reaction conditions and the nature of the leaving groups. Recent research has focused on developing site-selective C-H amination methods for pyrimidines, which offer a more direct route to aminopyrimidines. nih.gov

Kinetic Analysis of Key Transformation Steps

Kinetic studies of nucleophilic aromatic substitution on pyrimidines provide valuable information about the reaction mechanism and the factors that influence the reaction rate. The rate of SNAr reactions is dependent on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the substituents on the pyrimidine ring.

For the synthesis of this compound, the key transformation steps would involve the substitution of leaving groups (e.g., halogens) by methylamine and ammonia. The kinetics of these reactions would likely follow a second-order rate law, with the rate being proportional to the concentrations of both the pyrimidine substrate and the nucleophile.

The following table provides hypothetical kinetic data for the nucleophilic substitution on a dihalopyrimidine to illustrate the expected trends.

| Reaction Step | Nucleophile | Leaving Group | Solvent | Hypothetical Rate Constant (k) (M-1s-1) |

|---|---|---|---|---|

| Substitution at C4 | Methylamine | Cl | Ethanol (B145695) | 1.5 x 10-3 |

| Substitution at C2 | Methylamine | Cl | Ethanol | 8.0 x 10-4 |

| Substitution at C4 | Ammonia | Cl | Ethanol | 5.0 x 10-4 |

| Substitution at C2 | Ammonia | Cl | Ethanol | 2.5 x 10-4 |

This table presents hypothetical data for illustrative purposes.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates in pyrimidine chemistry can be challenging due to their transient nature. However, computational chemistry has emerged as a powerful tool for elucidating the structures of these species. researchgate.net Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of intermediates and transition states. rsc.org

In the context of nucleophilic aromatic substitution on pyrimidines, the key intermediate is the Meisenheimer complex. This is a non-aromatic, anionic species formed by the addition of the nucleophile to the pyrimidine ring. Computational studies can provide detailed information about the geometry, charge distribution, and energy of these intermediates. nih.gov

For the electrophilic bromination of the pyrimidine ring, the intermediate is a sigma complex, or Wheland intermediate, where the C5 carbon is sp3-hybridized. The stability of this intermediate is influenced by the substituents on the ring.

The transition states represent the highest energy point along the reaction coordinate. Characterizing transition states is crucial for understanding the kinetics and mechanism of a reaction. Computational methods can be used to locate and characterize transition state structures, providing insights into the bond-breaking and bond-forming processes. For concerted SNAr reactions, the transition state involves the simultaneous interaction of the nucleophile and the leaving group with the pyrimidine ring. nih.gov

Influence of Electronic and Steric Effects of Substituents on Reaction Pathways

The substituents on the pyrimidine ring have a profound influence on the reactivity and regioselectivity of chemical reactions. Both electronic and steric effects play a crucial role. researchgate.netresearchgate.net

Electronic Effects:

The electronic nature of the substituents can either activate or deactivate the pyrimidine ring towards electrophilic or nucleophilic attack.

Electron-donating groups (EDGs) , such as amino and methyl groups, increase the electron density of the pyrimidine ring. This activates the ring towards electrophilic substitution (e.g., at the C5 position) and deactivates it towards nucleophilic substitution.

Electron-withdrawing groups (EWGs) , such as the bromine atom and the pyrimidine nitrogens themselves, decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution.

In this compound, the bromine atom at C5 is an EWG, which would facilitate nucleophilic attack at the C2 and C4 positions. The amino and methylamino groups at C2 and C4 are EDGs, which would have an opposing effect but are generally overcome by the strong activating effect of the ring nitrogens for nucleophilic substitution.

The following table summarizes the expected electronic effects of the substituents in this compound on different reaction types.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution (at C5) | Influence on Nucleophilic Substitution (at C2/C4) |

|---|---|---|---|---|

| -Br | 5 | Electron-withdrawing (inductive), Weakly deactivating | Deactivating | Activating |

| -NHCH3 | 2 | Electron-donating (resonance), Activating | Activating | Deactivating |

| -NH2 | 4 | Electron-donating (resonance), Activating | Activating | Deactivating |

Steric Effects:

Steric hindrance can also play a significant role in determining the regioselectivity and rate of a reaction. youtube.com Bulky substituents can hinder the approach of a reagent to a particular reaction site. In the case of this compound, the methyl group on the C2-amino substituent is bulkier than the hydrogen on the C4-amino group. This could potentially influence the relative rates of reactions occurring at or near these positions. For example, in a reaction involving a bulky nucleophile, attack at the C4 position might be favored over the C2 position due to reduced steric hindrance. Computational studies using steric maps have been shown to be effective in rationalizing the stereoselectivity of reactions involving substituted pyridyl systems. mdpi.com The presence of substituents can also lead to a "buttressing effect," where a remote substituent pushes another group closer to the reaction center, thereby enhancing stereoselectivity. mdpi.comacs.org

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Bromo N2 Methyl 2,4 Pyrimidinediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A comprehensive NMR analysis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine involves a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic proton on the pyrimidine (B1678525) ring (C6-H), the protons of the N-methyl group, and the protons on the two amino groups (-NH₂ and -NHCH₃). The C6-H proton would appear as a singlet in the aromatic region, while the N-methyl group would also be a singlet, shifted downfield due to the adjacent nitrogen. The amine protons typically appear as broad singlets that can exchange with deuterium oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule possesses five unique carbon environments: the four carbons of the pyrimidine ring and the one carbon of the methyl group. The chemical shifts are influenced by the electronegative nitrogen atoms, the bromine substituent, and the amino groups. The carbon attached to bromine (C5) would be significantly shifted, as would the carbons bonded to nitrogen (C2 and C4).

2D NMR: Two-dimensional techniques are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While there are few vicinal protons to show coupling in this specific structure, it would confirm the absence of coupling for the C6-H singlet.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the C6-H proton signal to the C6 carbon signal and the methyl protons to the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data is based on typical chemical shift values for similar functional groups and pyrimidine structures.

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C6-H | ¹H NMR | ~8.0 | Singlet |

| N²-H CH₃ | ¹H NMR | Broad, variable | Broad Singlet |

| C4-NH₂ | ¹H NMR | Broad, variable | Broad Singlet |

| N²-CH₃ | ¹H NMR | ~3.0 | Singlet |

| C 2 | ¹³C NMR | ~162 | - |

| C 4 | ¹³C NMR | ~160 | - |

| C 5 | ¹³C NMR | ~95 | - |

| C 6 | ¹³C NMR | ~158 | - |

| N²-C H₃ | ¹³C NMR | ~28 | - |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₅H₇BrN₄), the high-resolution mass spectrum would provide an exact mass measurement, confirming the elemental composition. A key feature in the low-resolution spectrum is the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will exhibit two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner. The study of these fragments helps to piece together the molecular structure. For amines, fragmentation often occurs at the carbon-carbon bond alpha to the nitrogen atom. libretexts.org Aromatic rings, like pyrimidine, result in a prominent molecular ion due to their stability. whitman.edu

Predicted Fragmentation Pathways:

Molecular Ion: The intact molecule minus one electron, showing characteristic [M]⁺ and [M+2]⁺ peaks at m/z 202 and 204, respectively.

Loss of Methyl Radical: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃), leading to a fragment ion.

Loss of Bromine: Homolytic cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br).

Ring Fragmentation: The stable pyrimidine ring can also fragment under high energy, often involving the loss of small neutral molecules like HCN.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Identity of Fragment | Description |

| 202 / 204 | [C₅H₇BrN₄]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |

| 187 / 189 | [C₄H₄BrN₄]⁺ | Loss of methyl radical (•CH₃) |

| 123 | [C₅H₇N₄]⁺ | Loss of bromine radical (•Br) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrations of bonds within a molecule. These vibrations are unique to the molecule's structure and the functional groups it contains, providing a "molecular fingerprint."

Key expected vibrational modes for this compound include:

N-H Stretching: The primary amine (-NH₂) at the C4 position will show two distinct stretching bands, typically in the 3300-3500 cm⁻¹ region. The secondary amine (-NHCH₃) at the C2 position will show a single stretching band in the same region.

C-H Stretching: Aromatic C-H stretch from the C6-H bond is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

N-H Bending: Vibrations from the bending of the N-H bonds are expected around 1600-1650 cm⁻¹.

Ring Stretching: The C=C and C=N bonds of the pyrimidine ring will produce a series of characteristic absorptions in the 1400-1600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a strong absorption in the low-frequency fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary & Secondary Amines | 3300 - 3500 |

| Aromatic C-H Stretch | C6-H on Pyrimidine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | N-CH₃ | 2850 - 2960 |

| N-H Bend | Primary & Secondary Amines | 1600 - 1650 |

| C=C and C=N Stretch | Pyrimidine Ring | 1400 - 1600 |

| C-N Stretch | Amino and Methylamino Groups | 1200 - 1350 |

| C-Br Stretch | Bromo-substituent | 500 - 650 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can calculate the precise positions of atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of similar structures, such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975), demonstrates the type of information that would be obtained. researchgate.net Such an analysis would reveal:

Molecular Geometry: The planarity of the pyrimidine ring and the precise bond angles within it.

Conformation: The orientation of the methylamino and amino substituents relative to the ring.

Intermolecular Interactions: The solid-state packing of the molecules, which would likely be dominated by hydrogen bonding between the N-H groups of one molecule and the ring nitrogen atoms or amino groups of neighboring molecules. This hydrogen bonding network is critical to the stability of the crystal lattice.

Advanced Techniques for Chiroptical Analysis (if applicable)

Chiroptical analysis techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

The molecular structure of this compound lacks any stereocenters or elements of chirality. The molecule is achiral and possesses a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical analysis techniques are not applicable for its characterization.

Computational Chemistry and Theoretical Modeling of 5 Bromo N2 Methyl 2,4 Pyrimidinediamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in providing a detailed understanding of their structural and electronic characteristics. researchgate.netphyschemres.org

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. irjweb.com

For pyrimidine derivatives, the distribution of HOMO and LUMO is typically spread across the pyrimidine ring and its substituents. In a related compound, 2-amino-5-bromo-4-methylpyridine, the HOMO is located over the heterocyclic ring, particularly on the amino group, while the LUMO is distributed over the ring itself. researchgate.net This suggests that for 5-Bromo-N2-methyl-2,4-pyrimidinediamine, the HOMO would likely be concentrated around the electron-donating amino and methylamino groups, as well as the pyrimidine ring. The LUMO is expected to be located over the pyrimidine ring, with potential contributions from the electron-withdrawing bromine atom.

Table 1: Frontier Orbital Energies and Energy Gap for a Related Brominated Heterocyclic Compound

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Data based on 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) irjweb.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential). researchgate.net

For substituted pyrimidines, the MEP surface typically shows negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. researchgate.netnih.gov In contrast, the regions around the hydrogen atoms of the amino groups and the methyl group are generally characterized by positive potential, indicating sites for nucleophilic attack. The bromine atom, being electronegative, will also contribute to the negative potential region. In the case of this compound, the most negative potential is expected to be localized on the nitrogen atoms of the pyrimidine ring and the bromine atom, while the hydrogen atoms of the amino and methylamino groups will exhibit the most positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and intermolecular bonding, such as hydrogen bonds. The stabilization energy (E2) associated with these interactions quantifies their strength. scirp.org

In molecules with amine groups, NBO analysis often reveals strong intermolecular hydrogen bonding interactions. For instance, in a dimer of a related molecule with N-H and C=O groups, NBO analysis confirmed the presence of stable N-H···O intermolecular hydrogen bonds. sigmaaldrich.com For this compound, NBO analysis would likely show significant delocalization of electron density from the lone pairs of the nitrogen atoms to the antibonding orbitals of adjacent molecules, indicating the potential for strong N-H···N hydrogen bonding in the solid state. This is consistent with crystallographic studies of similar compounds, such as 5-Bromo-N-methylpyrimidin-2-amine, which show the formation of a two-dimensional network through C-H···N, C-H···Br, and N-H···N hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological receptors. nih.gov By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of a system, including stable conformations and the energetics of conformational changes.

For a molecule like this compound, MD simulations could be employed to explore the rotational barrier around the C-N bond of the methylamino group and to understand how intermolecular interactions, particularly hydrogen bonding, influence its conformational preferences in different solvents. In the context of drug design, MD simulations are crucial for studying the stability of a ligand within the binding site of a protein, providing a dynamic picture of the protein-ligand complex. mdpi.com

Prediction of Reactivity Descriptors and Reaction Pathways

DFT calculations can be used to determine various global reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). physchemres.org

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. A higher electrophilicity index suggests a molecule is a good electrophile. researchgate.net

For a related dihydropyrimidin-2(1H)-one derivative, the electrophilicity was found to be high due to the presence of electronegative fluorine atoms. physchemres.org Similarly, the presence of the electronegative bromine atom and the pyrimidine ring in this compound would suggest a significant electrophilicity index. These descriptors are valuable in predicting the molecule's behavior in chemical reactions and its potential for biological activity.

Table 2: Calculated Global Reactivity Descriptors for a Related Pyrimidine Derivative

| Descriptor | Value (eV) |

| Electronegativity (χ) | 7.9463 |

| Chemical Hardness (η) | 5.8656 |

| Global Softness (S) | 0.1705 |

| Electrophilicity Index (ω) | 5.3934 |

| Data based on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one in the gas phase. physchemres.org |

Theoretical Studies of Electronic Properties (e.g., Dipole Moment, Charge Distribution)

For this compound, the presence of electronegative nitrogen and bromine atoms, along with the amino and methylamino groups, is expected to result in a significant dipole moment. The charge distribution, which can be visualized using MEP maps and quantified through methods like Mulliken population analysis, reveals the partial charges on each atom. This information is crucial for understanding the molecule's electrostatic interactions and reactivity. In a related imidazole (B134444) derivative, the presence of a bromine atom was found to induce polarization in the molecule. irjweb.com A similar effect would be expected in this compound, influencing its electronic properties and intermolecular interactions.

Quantum Chemical Parameters in Relation to Chemical Reactivity

A comprehensive understanding of the chemical reactivity of this compound can be achieved through the lens of computational chemistry. By employing theoretical models and quantum chemical calculations, it is possible to elucidate various electronic and structural properties that govern the molecule's behavior in chemical reactions. These parameters offer valuable insights into the molecule's stability, potential for interaction with other chemical species, and the nature of its reactive sites.

Key quantum chemical parameters that are crucial for assessing the reactivity of a molecule include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and global reactivity descriptors derived from these values. Additionally, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: HOMO and LUMO

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. A higher HOMO energy suggests a greater ability to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a greater ability to accept electrons.

For a molecule like this compound, the HOMO is likely to be located over the electron-rich pyrimidine ring and the amino groups, which possess lone pairs of electrons. The LUMO, on the other hand, would be distributed over the pyrimidine ring, with potential contributions from the electron-withdrawing bromine atom.

HOMO-LUMO Energy Gap and Global Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap. "Hard" molecules have a large energy gap, while "soft" molecules have a small energy gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is a good indicator of a molecule's ability to act as an electrophile.

A hypothetical set of quantum chemical parameters for this compound, based on typical values for similar heterocyclic compounds, is presented in the table below. It is important to note that these are illustrative values and would require specific DFT (Density Functional Theory) calculations for accurate determination.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 |

| Chemical Softness | S | 1/η | 0.4 |

| Electrophilicity Index | ω | χ2/(2η) | 3.2 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map represent different values of the electrostatic potential.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the nitrogen atoms of the pyrimidine ring and the amino groups due to the presence of lone pairs of electrons.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These regions are often found around hydrogen atoms attached to electronegative atoms (like the N-H protons) and potentially near the carbon atom attached to the bromine.

Green regions: Represent areas of neutral or near-zero potential.

The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating amino and methylamino groups at the 2- and 4-positions creates a complex electronic environment within the molecule, influencing the specific locations and intensities of these positive and negative potential regions. A detailed MEP analysis would precisely map these reactive centers.

Chemical Transformations and Derivatization Strategies of 5 Bromo N2 Methyl 2,4 Pyrimidinediamine

Reactivity of the C-5 Bromine Substituent

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a key site for functionalization. Its reactivity is primarily exploited through nucleophilic aromatic substitution and, more commonly, through metal-catalyzed cross-coupling reactions, which enable the formation of a diverse array of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires activation by strong electron-withdrawing groups and often involves harsh reaction conditions. libretexts.orglibretexts.org The general mechanism proceeds in two steps: nucleophilic attack to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org While less common than cross-coupling for many aryl bromides, SNAr reactions can occur at the C-5 position of bromopyrimidines. For instance, studies on related 5-bromopyrimidines have shown that intramolecular nucleophilic aromatic substitution can lead to the formation of fused ring systems like benzofuro[3,2-d]pyrimidines. researchgate.net In other heterocyclic systems, such as 5-bromo-1,2,3-triazines, SNAr reactions with phenols have been successfully developed. nih.gov The success of these reactions often depends on the nature of the nucleophile and the specific electronic properties of the pyrimidine ring.

Metal-Catalyzed Cross-Coupling Transformations for C-C, C-N, C-O Bond Formation

Metal-catalyzed cross-coupling reactions are the cornerstone for modifying the C-5 position of 5-Bromo-N2-methyl-2,4-pyrimidinediamine. Palladium and copper catalysts are widely employed to forge new bonds, significantly expanding the chemical space accessible from this starting material.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid. nih.govlibretexts.org It is widely used for the synthesis of biaryl compounds and tolerates a broad range of functional groups. nih.govlibretexts.org Research on related 2,4-diaminopyrimidine (B92962) structures demonstrates that Suzuki reactions at the C-5 position are feasible, although sometimes challenging. mdpi.com For example, attempts to couple a 2,4-diamino-5-bromo-6-substituted pyrimidine with various arylboronic acids under several palladium-catalyzed conditions were initially unsuccessful, leading researchers to use the more reactive 5-iodo analogue instead. mdpi.com However, successful Suzuki couplings have been reported for other 5-bromopyrimidine (B23866) systems to create C-5 aryl derivatives. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C-5 bromine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org The Sonogashira reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in target molecules. wikipedia.orgrsc.org Studies on 5-bromopyrimidine have demonstrated its successful use in Sonogashira couplings to produce 5-alkynylpyrimidines, which are precursors to medicinally important 4-aryl-5-alkynylpyrimidines. researchgate.netrsc.org

Heck Coupling: The Heck reaction can be used to form C-C bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst. This method has been applied to related 2,4-diaminopyrimidine systems, such as the coupling of an acrylamide (B121943) derivative to a C-5 position to generate complex drug candidates. nih.gov

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between an aryl halide and an amine. wikipedia.org It has largely replaced harsher classical methods like the Goldberg reaction. The reaction is known for its wide substrate scope and functional group tolerance. wikipedia.org While direct examples on this compound are not prevalent in the provided sources, the Buchwald-Hartwig amination is a standard and reliable method for aryl-amine coupling and has been applied to various five-membered heterocyclic bromides. wikipedia.orgnih.gov

Ullmann Condensation (Goldberg Reaction): A classical copper-catalyzed method for C-N bond formation, the Ullmann condensation typically requires higher temperatures than palladium-catalyzed methods. wikipedia.org Modern variations use ligands like diamines or amino acids to facilitate the reaction under milder conditions. nih.gov This reaction is an alternative for creating C-N linkages, particularly with amides or nitrogen-containing heterocycles. wikipedia.orgnih.gov

C-O Bond Formation:

Ullmann Condensation: The Ullmann ether synthesis is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542) to form a diaryl or alkyl aryl ether. wikipedia.orgorganic-chemistry.org Traditional conditions are harsh, but modern ligand-assisted protocols have improved the reaction's scope and mildness. nih.govmdpi.com This method provides a direct route to introduce ether linkages at the C-5 position.

Table 1: Summary of Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

| Reaction Type | Bond Formed | Typical Catalyst/Reagents | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) | Ar-B(OH)₂ | 5-Arylpyrimidine | nih.govmdpi.comresearchgate.net |

| Sonogashira | C-C | PdCl₂(PPh₃)₂, CuI, Base (e.g., DIPEA) | Terminal Alkyne | 5-Alkynylpyrimidine | researchgate.netrsc.org |

| Heck | C-C | Pd(OAc)₂, Base | Alkene | 5-Alkenylpyrimidine | nih.gov |

| Buchwald-Hartwig | C-N | Pd Catalyst, Ligand, Base | Amine (R₂NH) | 5-Aminopyrimidine | wikipedia.org |

| Ullmann (Goldberg) | C-N | Cu Catalyst, Ligand, Base | Amine/Amide | 5-Aminopyrimidine | wikipedia.org |

| Ullmann (Ether Synthesis) | C-O | Cu Catalyst, Ligand, Base | Alcohol/Phenol | 5-Alkoxy/Aryloxypyrimidine | wikipedia.orgorganic-chemistry.org |

Reactions Involving the Amino Groups (N2-methyl and N4)

The N2-methyl and N4-amino groups are nucleophilic centers that can participate in a variety of chemical transformations. Their reactivity allows for further derivatization, although controlling regioselectivity between the two positions can be a synthetic challenge.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino groups can be acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. chemrxiv.org In related 2,4-diaminopyrimidine systems, regioselective deacylation of 2,4-diacylamino derivatives using Lewis acids has been shown to exclusively yield 2-acyl-4-aminopyrimidines, suggesting the N4-acyl group is more labile. rsc.org This implies that the N4-amino group may be more reactive or that the resulting N4-amide is less stable than the N2-amide.

Alkylation: N-alkylation of the amino groups can be achieved with alkyl halides or other alkylating agents. la-press.org The selective alkylation of one amino group over the other often depends on the reaction conditions and the steric and electronic properties of the substrate and reagents. scientificupdate.com For example, N-alkylation of pyrimidinones (B12756618) is a common strategy to produce modified nucleoside analogues. la-press.org Studies on related pyrimidine systems have explored various N-alkylation methods, including using catalysts like ammonium (B1175870) sulfate (B86663) on hydrothermal carbon for efficient and selective transformations. ias.ac.in

Arylation: The amino groups can also undergo N-arylation, typically through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, to form diarylamine or N-aryl-N-alkylamine structures.

Formation of Cyclic and Fused Structures Involving Amino Functions

The diaminopyrimidine core is an excellent precursor for the synthesis of fused heterocyclic systems. The amino groups can react with bifunctional electrophiles to construct new rings. For example, 5,6-diaminouracil (B14702) derivatives, which are structurally related to diaminopyrimidines, react with α-bromoacetophenones. nih.gov This reaction proceeds through initial imine formation followed by intramolecular cyclization to yield fused pteridine (B1203161) systems. nih.gov Similarly, reactions of 6-aminopyrimidines with biselectrophiles can lead to the formation of thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidines. acs.org These types of cyclocondensation reactions are fundamental in building complex heterocyclic scaffolds from simpler pyrimidine precursors. strath.ac.uk

Functionalization of the Pyrimidine Ring via C-H Activation

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, as it offers a more atom-economical approach to molecule construction. scilit.com For this compound, the only available C-H bond on the pyrimidine ring is at the C-6 position, making it a prime target for such reactions.

Transition metal catalysis, particularly with palladium, is the predominant method for C-H activation. mdpi.com While specific studies on the C-H activation of this compound are not detailed in the provided search results, the principles can be inferred from related systems. In 5-bromopyrimidine, the C-4 position (analogous to C-6 in the target molecule) is susceptible to nucleophilic C-H functionalization. researchgate.net It has been noted that metal-free SNH (Nucleophilic Substitution of Hydrogen) reactions can be complementary to metal-catalyzed cross-coupling, allowing for the functionalization of different positions on the pyrimidine ring. researchgate.net For instance, the Suzuki reaction can modify the C-5 position, while SNH methodology can functionalize the C-4 position. researchgate.net This highlights the potential for regioselective derivatization of the pyrimidine core through a combination of C-Br and C-H functionalization strategies.

Strategies for Expanding Structural Diversity through Post-Synthetic Modification

The bromine atom at the C-5 position of the pyrimidine ring in this compound serves as a versatile handle for a variety of post-synthetic modifications. This functionality is crucial for expanding the structural diversity of the core molecule, enabling the synthesis of a wide array of derivatives. The primary strategies for achieving this diversification involve transition-metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of aryl and heteroaryl halides. For this compound, the electron-deficient nature of the pyrimidine ring and the presence of the bromine atom make it an excellent substrate for these transformations. Key examples of such reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govnih.gov

For a substrate like this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C-5 position. While direct studies on this specific compound are not prevalent, research on analogous 5-bromopyrimidine and 5-bromopyridine derivatives demonstrates the feasibility and versatility of this approach. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a dioxane/water solvent system. nih.govresearchgate.net The presence of the amino groups on the pyrimidine ring can influence the reaction, sometimes necessitating their protection, for example as an acetamide, to achieve higher yields and avoid side reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an Analogous Bromo-Substituted Heterocycle

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

Data is based on reactions performed on N-[5-bromo-2-methylpyridine-3-yl]acetamide, a structural analog, as reported in the literature. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines from readily available starting materials. libretexts.org It allows for the introduction of primary or secondary amines, anilines, and other nitrogen-containing heterocycles. wikipedia.org

The application of the Buchwald-Hartwig reaction to this compound would enable the synthesis of 5-amino-substituted pyrimidine derivatives. The success of this reaction often depends on the careful selection of the palladium catalyst, phosphine (B1218219) ligand, and base. organic-chemistry.orglibretexts.org Studies on other substituted pyrimidin-2-amines have shown that catalyst systems involving a palladium source like PdCl₂(PPh₃)₂ and a bulky, electron-rich phosphine ligand such as Xantphos are effective. nih.gov A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to facilitate the catalytic cycle. nih.gov These conditions have been successfully applied to arylate various pyrimidin-2-amines, demonstrating the potential for similar transformations on the 5-bromo position of the target compound. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Analogous Pyrimidine Scaffolds

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp | Yield (%) |

| 1 | Aniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 31 |

| 2 | 4-Methoxyaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 52 |

| 3 | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 35 |

Data is based on reactions performed on related pyrimidin-2-amine and aryl bromide substrates as reported in the literature. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org It is an invaluable tool for synthesizing arylalkynes and conjugated enynes, which are important structural motifs in various advanced materials and biologically active molecules. wikipedia.org

By applying the Sonogashira coupling to this compound, a diverse range of alkynyl substituents can be installed at the C-5 position. Research involving other 5-bromopyrimidines has demonstrated the utility of this reaction. researchgate.net The reaction between a 5-bromopyrimidine derivative and a terminal alkyne like phenylacetylene (B144264) can be achieved using a palladium catalyst, often in conjunction with a copper salt such as copper(I) iodide. researchgate.netresearchgate.net The choice of solvent and base, for example, an amine like triethylamine (B128534) or diisopropylamine, is critical for reaction efficiency. These transformations provide a direct route to 5-alkynylpyrimidines, significantly expanding the available chemical space from the parent bromo-compound.

Table 3: General Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene |

| 3 | 1-Heptyne | Pd(OAc)₂/Ligand | CuI | Piperidine | Acetonitrile |

The table represents typical conditions used for Sonogashira coupling on various bromo-substituted heterocycles as described in the general literature. wikipedia.orglibretexts.orgorganic-chemistry.org

Applications of 5 Bromo N2 Methyl 2,4 Pyrimidinediamine in Non Clinical Research and Advanced Materials

Role as a Versatile Building Block in Complex Organic Synthesis

5-Bromo-N2-methyl-2,4-pyrimidinediamine serves as a valuable intermediate and building block in the field of complex organic synthesis. mdpi.comrsc.org The utility of this compound is primarily derived from the presence of several reactive sites within its molecular structure, which allow for the strategic construction of more elaborate molecules, particularly those with potential applications in medicinal chemistry and agrochemicals. mdpi.com

The key to its versatility lies in the 5-bromo substituent on the pyrimidine (B1678525) ring. The carbon-bromine bond is a well-established reactive handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For instance, the bromine atom can be readily displaced or coupled with other organic fragments through reactions such as:

Suzuki-Miyaura Coupling: This reaction would involve coupling the pyrimidine with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, attaching a new aryl or alkyl group at the 5-position. lookchem.comnih.govrsc.org

Heck Coupling: This involves the formation of a C-C bond by reacting the bromo-pyrimidine with an alkene. researchgate.netacs.orgacs.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine, which could be used to introduce further diversity at the 5-position. tandfonline.comnih.govnih.gov

The amino groups at the C2 and C4 positions also offer sites for further functionalization, although their reactivity is different from the C-Br bond. These groups can be acylated, alkylated, or used as directing groups in subsequent reactions. This multi-functional nature allows chemists to selectively modify different parts of the molecule in a stepwise manner to build complex target structures. The synthesis of various substituted pyrimidines, including kinase inhibitors, often relies on such bromo-pyrimidine intermediates. tandfonline.comnih.govscispace.com The strategic use of this building block simplifies synthetic routes to novel compounds with desired chemical properties. nih.gov

Applications in Functional Materials Chemistry

The unique electronic properties of the pyrimidine ring system, combined with the influence of its substituents, make this compound a candidate for investigation in the field of functional materials.

Investigation of Photophysical Properties and Fluorescence (e.g., as Fluorophores, in Light-Emitting Devices)

Pyrimidine derivatives are a significant class of compounds in the development of luminescent materials due to their electron-deficient nature, which can be harnessed to create molecules with interesting photophysical properties. nih.gov When incorporated into larger conjugated systems, the pyrimidine core can act as an electron-accepting unit, facilitating intramolecular charge-transfer (ICT) upon photoexcitation, a common mechanism for fluorescence. nih.gov

While specific photophysical data for this compound is not extensively documented in public literature, the properties of related compounds provide valuable insights. The fluorescence of pyrimidine-based molecules is highly tunable by altering the substituents on the ring. mdpi.com For instance, pyrimidine oligohydrazides are known to be luminescent. researchgate.net The introduction of donor groups (like amines) and acceptor groups can create "push-pull" systems that often exhibit strong fluorescence. nih.gov

The bromine atom, being a halogen, can influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet excited state. This property is particularly relevant for applications in phosphorescence and for materials used in Organic Light-Emitting Devices (OLEDs). nih.gov Research on other brominated fluorophores demonstrates that the bromine moiety can be a site for further chemical modification via cross-coupling reactions to tune the emission wavelengths. nih.gov Therefore, this compound could serve as a precursor to a wide range of fluorescent dyes and luminescent materials.

Table 1: Potential Photophysical Characteristics based on Related Pyrimidine Derivatives

| Property | Potential Influence of Structural Moieties | Relevant Application |

|---|---|---|

| Fluorescence | The electron-deficient pyrimidine core combined with electron-donating amino groups can lead to intramolecular charge-transfer (ICT) and fluorescence. | Fluorescent probes, Dyes |

| Phosphorescence | The bromine atom can induce a heavy-atom effect, promoting phosphorescence. | OLEDs, Photodynamic therapy research |

| Tunability | The reactive bromine site allows for the attachment of various chromophores via cross-coupling, enabling the tuning of absorption and emission wavelengths. | Customizable fluorophores |

Exploration in Chemosensing and Molecular Probes (Non-Biological Contexts)

The structure of this compound, featuring nitrogen atoms in the pyrimidine ring and exocyclic amino groups, makes it an excellent candidate for development as a chemosensor or molecular probe. mdpi.comnih.gov These nitrogen atoms can act as binding sites for analytes, particularly metal ions.

The principle behind pyrimidine-based chemosensors often relies on changes in their optical properties—either color (colorimetric) or fluorescence (fluorometric)—upon binding to a target species. researchgate.netresearchgate.net For example, a pyrimidine-based sensor can be designed to show a "turn-off" response, where its fluorescence is quenched upon binding to a metal ion like Cu²⁺ or Fe³⁺. mdpi.comresearchgate.netresearchgate.net This quenching can occur due to processes like photoinduced electron transfer (PET) or energy transfer between the sensor and the bound ion. Conversely, "turn-on" sensors can be designed where fluorescence is enhanced upon binding.

The general approach involves creating a receptor-fluorophore system. In the case of this compound, the diaminopyrimidine moiety itself can act as both the receptor and part of the fluorophore system. The sensitivity and selectivity of such a sensor can be fine-tuned by modifying its structure. The bromo-substituent offers a convenient point for chemical modification to optimize the sensor's properties for a specific non-biological target. lookchem.com For instance, coupling other aromatic or chelating groups at the 5-position could enhance its binding affinity and selectivity for specific metal ions in environmental or industrial samples.

Catalytic Applications and Ligand Design

While less explored than its role as a synthetic building block, the structure of this compound suggests potential applications in catalysis, particularly as a ligand for metal-catalyzed processes.

Role as Organocatalysts or Ligands in Metal-Catalyzed Processes

The term organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While some nitrogen-containing heterocycles can function as organocatalysts, it is more probable that this compound would serve as a ligand in metal-based catalysis.

The pyrimidine ring contains two nitrogen atoms (at positions 1 and 3) that are Lewis basic and can coordinate to a metal center. nih.gov Additionally, the two exocyclic amino groups provide further potential coordination sites. This multidentate character makes pyrimidine diamine derivatives attractive candidates for ligand design. By binding to a transition metal (such as palladium, copper, or rhodium), such ligands can modulate the metal's electronic properties and steric environment, thereby influencing the efficiency, selectivity, and scope of a catalytic reaction. tandfonline.com

For example, pyrimidine- and pyridine-based ligands are integral to many catalysts used in modern chemistry. nih.gov The specific geometry and electronic nature of this compound, with its pattern of nitrogen donors, could be exploited to create novel metal complexes with unique catalytic activities. The bromo-substituent could also be used to anchor the ligand to a solid support, creating a recyclable heterogeneous catalyst.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This compound possesses all the necessary features to participate in self-assembly and form ordered supramolecular structures. nih.gov

The primary driving forces for the self-assembly of this molecule would be hydrogen bonding and π-π stacking.